Copper(II) Bis(2-hydroxyethyl)dithiocarbamate

Description

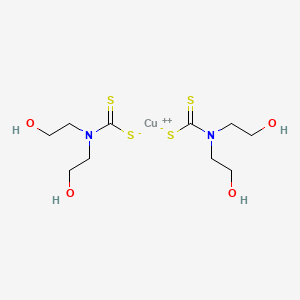

Copper(II) bis(2-hydroxyethyl)dithiocarbamate (chemical formula: C₁₀H₂₀CuN₂O₄S₄; molecular weight: 424.07 g/mol) is a homoleptic dithiocarbamate complex where copper(II) is coordinated by two bidentate 2-hydroxyethyl-substituted dithiocarbamate ligands. It appears as a dark green to black crystalline powder with a purity exceeding 98% . The hydroxyethyl (-CH₂CH₂OH) substituents on the nitrogen atoms confer unique solubility and reactivity compared to other copper dithiocarbamates.

Properties

IUPAC Name |

copper;N,N-bis(2-hydroxyethyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO2S2.Cu/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZKOKSQKMDNMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CuN2O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333432 | |

| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52611-57-1 | |

| Record name | Copper(II) Bis(2-hydroxyethyl)dithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Bis(2-hydroxyethyl)dithiocarbamate Ligand

The ligand bis(2-hydroxyethyl)dithiocarbamate is typically prepared by the reaction of 2-aminoethanol (ethanolamine) with carbon disulfide in the presence of a base such as sodium hydroxide. This produces the sodium salt of bis(2-hydroxyethyl)dithiocarbamate, which serves as the ligand precursor.

Reaction :

$$ 2 \, \text{HOCH}2\text{CH}2\text{NH}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}[S2CNEt2OH] $$ (sodium bis(2-hydroxyethyl)dithiocarbamate)Conditions :

The reaction is carried out in aqueous medium, typically at room temperature or slightly elevated temperatures, with stirring to ensure complete reaction.

Complexation with Copper(II) Salt

The copper(II) complex is prepared by reacting an aqueous solution of copper(II) salt, commonly copper(II) sulfate pentahydrate (CuSO4·5H2O), with the sodium bis(2-hydroxyethyl)dithiocarbamate ligand solution.

Reaction :

$$

\text{CuSO}4 + 2 \, \text{Na}[S2CNEt2OH] \rightarrow \text{Cu}(S2CNEt2OH)2 + \text{Na}2SO4

$$-

- Prepare separate aqueous solutions of copper(II) sulfate and sodium bis(2-hydroxyethyl)dithiocarbamate.

- Slowly add the ligand solution to the copper(II) salt solution under continuous stirring.

- The reaction mixture is typically kept at room temperature or slightly heated to enhance complex formation.

- The complex precipitates out or can be isolated by solvent extraction depending on solubility.

Purification :

The product is purified by filtration, washing with cold water or suitable solvents, and drying under vacuum or ambient conditions.

Reaction Conditions and Optimization

pH Control :

The reaction is sensitive to pH; a slightly alkaline medium (pH 7–9) is preferred to maintain ligand stability and facilitate complexation.Temperature :

Mild heating (30–50°C) can improve solubility and reaction rate but excessive heat may degrade the ligand or complex.Solvent :

Water is the primary solvent due to the aqueous solubility of reactants; however, co-solvents like ethanol or dimethyl sulfoxide (DMSO) may be used to improve solubility or stability.Physical Aids :

Ultrasonication or vortexing can be employed to enhance dissolution and mixing during preparation.

Stock Solution Preparation for Research Use

For experimental and research applications, Copper(II) Bis(2-hydroxyethyl)dithiocarbamate is often prepared as stock solutions at defined molarities. According to GlpBio data, the compound has a molecular weight of 424.07 g/mol and is soluble in solvents such as DMSO and water with heating and sonication assistance.

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 2.3581 | 0.4716 | 0.2358 |

| 5 | 11.7905 | 2.3581 | 1.1791 |

| 10 | 23.581 | 4.7162 | 2.3581 |

- Preparation Notes :

- Heat the solution to 37°C and sonicate to increase solubility.

- Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months to maintain stability.

- Avoid repeated freeze-thaw cycles to prevent degradation.

Industrial Scale and Continuous Production

Industrial synthesis follows the same fundamental chemistry but is scaled up with process optimization:

Continuous Stirring and Temperature Control :

Ensures uniform reaction and high yield.Purification :

May involve crystallization, filtration, and drying under controlled conditions to achieve pharmaceutical or research-grade purity.Quality Control :

Analytical techniques such as X-ray crystallography (to confirm distorted square-planar geometry of the copper center), elemental analysis, and spectroscopy are used to verify product identity and purity.

Structural and Analytical Confirmation

- The copper(II) center is coordinated by four sulfur atoms from two bis(2-hydroxyethyl)dithiocarbamate ligands, forming a distorted square-planar geometry.

- Cu–S bond lengths range approximately from 2.30 to 2.32 Å, consistent with literature reports.

- Intermolecular hydrogen bonding involving the hydroxyethyl groups stabilizes the crystal structure.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Ligand synthesis | 2-aminoethanol + CS2 + NaOH (aqueous) | Room temp, stirring, pH ~8 |

| Complexation | CuSO4·5H2O + sodium ligand (aqueous) | Room temp or mild heat, stirring |

| pH | Slightly alkaline (7–9) | Maintains ligand stability |

| Solvent | Water, sometimes with DMSO or ethanol | Heating and sonication improve solubility |

| Isolation | Filtration, washing, drying | Purity confirmed by spectroscopy and XRD |

| Stock solution prep | Dissolve in DMSO or water, heat to 37°C, sonicate | Store at -20°C to -80°C, avoid freeze-thaw |

Chemical Reactions Analysis

Types of Reactions: Copper(II) Bis(2-hydroxyethyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve ligands such as phosphines or other coordinating ligands.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes .

Scientific Research Applications

Chemistry

Cu(BHE)DTC serves as a reagent and catalyst in various chemical reactions:

- Thin Film Deposition: Utilized in the production of thin films for electronic components.

- Industrial Chemistry: Acts as a catalyst in polymerization processes and other industrial reactions .

Biochemistry

The compound exhibits significant biochemical properties:

- Enzyme Interaction: Cu(BHE)DTC binds with metal ions, influencing metalloenzyme activity. It can modulate the function of enzymes requiring copper as a cofactor .

- Cellular Effects: It activates transcription factors like Nrf2, regulating antioxidant responses in vascular endothelial cells .

Medical Applications

Research indicates potential medical uses:

- Anticancer Activity: Cu(BHE)DTC has been studied for its ability to induce apoptosis in cancer cells by interacting with cellular pathways .

- Antimicrobial Properties: Its efficacy against various pathogens has been explored, showing promise in treating infections .

Industrial Applications

The compound finds extensive use in industry:

- Manufacturing of LEDs: Integral in producing light-emitting diodes due to its semiconductor properties .

- Vulcanization Accelerators: Used in rubber production to enhance elasticity and durability .

- Froth Flotation Collectors: Employed in mineral processing to separate valuable minerals from ores .

Case Study 1: Anticancer Mechanism

A study demonstrated that Cu(BHE)DTC induces apoptosis in human cancer cell lines through the generation of reactive oxygen species (ROS). The compound's interaction with mitochondrial pathways was shown to activate caspase cascades, leading to programmed cell death.

Case Study 2: Enzyme Inhibition

Research highlighted Cu(BHE)DTC's role as an enzyme inhibitor in the context of HIV treatment. The compound was found to inhibit specific proteases crucial for viral replication, showcasing its potential as a therapeutic agent against HIV .

Comparative Analysis of Dithiocarbamate Complexes

| Property/Complex | This compound | Other Dithiocarbamate Complexes |

|---|---|---|

| Synthesis Method | Reaction with copper(II) salts | Varies by ligand type |

| Biological Activity | Anticancer, antimicrobial | Enzyme inhibitors |

| Industrial Use | LEDs, rubber vulcanization | Froth flotation |

| Stability | High stability due to chelation | Varies depending on metal center |

Mechanism of Action

The mechanism of action of Copper(II) Bis(2-hydroxyethyl)dithiocarbamate involves its interaction with molecular targets and pathways. The compound’s copper center can undergo redox reactions, influencing various biological processes. It can also form complexes with other molecules, affecting their activity and stability .

Comparison with Similar Compounds

Copper(II) dithiocarbamates exhibit diverse structural, thermal, and biological properties depending on the substituents attached to the dithiocarbamate ligand. Below is a detailed comparison:

Structural and Coordination Chemistry

Key Observations :

- Hydroxyethyl groups enable hydrogen bonding, enhancing solubility in polar solvents (e.g., water, alcohols) compared to hydrophobic ethyl/methyl analogs .

- Bulky substituents (e.g., N-phenyl) reduce dimerization tendencies and alter thermal decomposition pathways .

Thermal Stability and Decomposition

Copper dithiocarbamates decompose thermally to yield copper sulfides (Cu₉S₅, CuS). Substituents influence decomposition temperatures and phase purity:

Mechanistic Insight: Hydroxyethyl ligands decompose via cleavage of Cu-S bonds, releasing CS₂ and forming Cu-S intermediates. The polar -OH groups may accelerate ligand dissociation compared to non-polar substituents .

Biological Activity

Copper(II) Bis(2-hydroxyethyl)dithiocarbamate (Cu(II)(HEDTC)₂) is an organometallic compound with significant biological activity, particularly in the fields of cancer research and biochemistry. This article delves into its biochemical properties, mechanisms of action, and therapeutic potential, supported by case studies and research findings.

Overview of the Compound

- Chemical Formula : C10H20CuN2O4S4

- Molecular Weight : 424.07 g/mol

- CAS Number : 52611-57-1

Cu(II)(HEDTC)₂ is characterized by its copper center, which can engage in redox reactions that influence various biological processes. The compound has been explored for its potential as an anticancer agent due to its ability to interact with biological molecules and alter cellular processes.

Interaction with Biomolecules

Cu(II)(HEDTC)₂ exhibits a strong affinity for binding with metal ions, influencing the activity of metalloenzymes. It can interact with proteins, modifying their structure and function. Notably, it activates the transcription factor Nrf2 , which regulates antioxidant responses and phase II detoxifying enzymes in cells, thereby enhancing cellular defense mechanisms against oxidative stress .

Cellular Effects

Research indicates that Cu(II)(HEDTC)₂ impacts various cell types by modulating signaling pathways, gene expression, and metabolic processes. For instance, it has been shown to:

- Induce apoptosis through the generation of reactive oxygen species (ROS).

- Inhibit proteasome activity, leading to the accumulation of Nrf2 and activation of its target genes .

- Influence cell proliferation and migration in cancer cells.

The mechanism underlying the biological activity of Cu(II)(HEDTC)₂ involves several key processes:

- Redox Reactions : The copper center can undergo redox reactions, which are crucial for its interaction with biomolecules.

- Proteasome Inhibition : Cu(II)(HEDTC)₂ inhibits proteasome activity, leading to increased levels of regulatory proteins such as Nrf2.

- Gene Expression Modulation : By activating Nrf2, the compound upregulates genes involved in antioxidant defense and detoxification .

Anticancer Activity

Several studies have highlighted the anticancer properties of Cu(II)(HEDTC)₂:

- A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells through ROS generation and proteasome inhibition .

- Another investigation found that Cu(II)(HEDTC)₂ exhibited greater potency than traditional chemotherapeutics like cisplatin in inhibiting neuroblastoma cell growth .

| Study | Findings |

|---|---|

| Hogarth & Onwudiwe (2021) | Cu(II)(HEDTC)₂ induces apoptosis via ROS formation and proteasome inhibition. |

| Zhang et al. (2008) | Demonstrated higher potency compared to cisplatin in neuroblastoma cells. |

| Daniel et al. (2005/2007) | Induced apoptosis in prostate cancer cells when combined with disulfiram-copper complexes. |

Temporal and Dosage Effects

The biological effects of Cu(II)(HEDTC)₂ are influenced by dosage and exposure duration:

- Low Doses : At lower concentrations, Cu(II)(HEDTC)₂ enhances antioxidant defenses and protects against oxidative stress.

- High Doses : Elevated concentrations lead to increased cytotoxicity and apoptosis in cancer cells .

Comparison with Similar Compounds

Cu(II)(HEDTC)₂ is compared with other dithiocarbamate complexes:

| Compound | Biological Activity |

|---|---|

| Copper Diethyldithiocarbamate | Activates Nrf2 but less potent than Cu(II)(HEDTC)₂ |

| Copper Dimethyldithiocarbamate | Similar anticancer properties but different efficacy profiles |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Copper(II) Bis(2-hydroxyethyl)dithiocarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized by reacting bis(2-hydroxyethyl)amine with carbon disulfide in a basic medium (e.g., NaOH) to form the dithiocarbamate ligand, followed by metalation with a copper(II) salt (e.g., CuSO₄). Key parameters include maintaining a pH >10 during ligand formation and stoichiometric control to avoid byproducts. Purification is typically achieved via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands in the 350–450 nm range, confirming Cu(II) coordination .

- FT-IR : Peaks at ~1500 cm⁻¹ (C–N stretch) and ~1000 cm⁻¹ (C–S stretch) confirm dithiocarbamate bonding .

- X-ray Crystallography : Resolves the square-planar geometry around Cu(II), with typical Cu–S bond lengths of 2.2–2.4 Å .

Q. How does the stability of this compound vary under different solvents and pH conditions?

- Methodological Answer : The complex is stable in polar aprotic solvents (e.g., DMSO) but degrades in acidic conditions (pH <4) due to protonation of the dithiocarbamate ligand. Stability in aqueous solutions is enhanced by buffering at pH 7–9, as confirmed by cyclic voltammetry and UV-Vis monitoring over 24 hours .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in activating the Nrf2 pathway in vascular endothelial cells?

- Methodological Answer : The hydroxyethyl groups enhance cellular uptake via passive diffusion, allowing the complex to accumulate intracellularly. Cu(II) redox activity generates ROS, which modifies Keap1 cysteine residues, triggering Nrf2 nuclear translocation. This is validated via:

- Immunoblotting : Detection of Nrf2 in nuclear extracts.

- Fluorescence Microscopy : Tracking ROS using DCFH-DA probes.

Notably, free Cu²⁺ ions or other Cu-dithiocarbamates (e.g., diethyl analogs) lack this activity, emphasizing ligand-specific effects .

Q. How does this compound serve as a single-source precursor (SSP) for copper sulfide nanomaterials?

- Methodological Answer : Thermal decomposition (200–300°C under inert atmosphere) cleaves Cu–S bonds, releasing S²⁻ and forming CuS or Cu₂S nanoparticles. The hydroxyethyl groups act as capping agents, controlling particle size (10–50 nm) as confirmed by TEM. Adjusting decomposition temperature and ligand ratios tunes crystallinity (e.g., covellite vs. chalcocite phases) .

Q. What structural features distinguish this compound from other Cu-dithiocarbamates in biological or catalytic applications?

- Methodological Answer : Comparative studies using XRD and DFT calculations reveal that the hydroxyethyl groups:

- Enhance solubility in hydrophilic environments (e.g., cell culture media).

- Stabilize Cu(II) in a distorted square-planar geometry, favoring redox activity.

- Enable hydrogen bonding with biomolecules, as shown in docking studies with Keap1 protein .

Data Contradictions and Resolution

- Contradiction : While highlights Nrf2 activation by this compound, other studies (e.g., ) show Cu-dithiocarbamates with bulkier ligands (e.g., dibenzyldithiocarbamate) lack bioactivity.

- Resolution : Hydroxyethyl groups improve bioavailability and ligand flexibility, critical for interacting with cellular targets. Bulkier ligands hinder membrane permeability, as shown in comparative cellular uptake assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.